molecular formula C11H23NO B1400086 3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol CAS No. 1492942-68-3

3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol

Cat. No. B1400086
CAS RN: 1492942-68-3
M. Wt: 185.31 g/mol
InChI Key: ASFVDPIYGMUOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol” is a chemical compound with the IUPAC name 3-amino-2-(cyclobutylmethyl)propan-1-ol . It has a molecular weight of 179.69 . The compound is in the form of an oil at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO.ClH/c9-5-8(6-10)4-7-2-1-3-7;/h7-8,10H,1-6,9H2;1H . This indicates that the compound contains a cyclobutyl group, a methyl group, a propan-2-yl group, and an amino group attached to a propan-1-ol backbone.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 179.69 .

Scientific Research Applications

  • Antifungal Activity :

    • A study by Zambrano-Huerta et al. (2019) demonstrated the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, showing high activity against Candida spp. strains. This suggests potential applications of similar compounds in antifungal treatments (Zambrano-Huerta et al., 2019).
  • Anticancer Properties :

    • Sharma et al. (2010) reported the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluated as Src kinase inhibitors and for anticancer activity. This indicates the potential use of related compounds in cancer therapy (Sharma et al., 2010).
  • Corrosion Inhibition :

    • Research by Gao, Liang, and Wang (2007) synthesized tertiary amines from 1,3-di-amino-propan-2-ol, showing effectiveness as anodic inhibitors for carbon steel corrosion. This suggests applications in materials science and engineering (Gao, Liang, & Wang, 2007).
  • Antimicrobial Agents :

    • A study by Jafarov et al. (2019) focused on the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, showing their efficiency as antimicrobial agents, indicating potential applications in medical and health sciences (Jafarov et al., 2019).
  • Fluorescent Markers for Biodiesel Quality Control :

    • Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from cardanol and glycerol, showing potential as safe fluorescent markers for monitoring biodiesel quality, highlighting applications in environmental sciences and industry (Pelizaro et al., 2019).
  • Cardioselective Beta-Adrenoceptor Blocking Agents :

    • Research by Rzeszotarski et al. (1979) synthesized 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which were found to have substantial cardioselectivity, indicating their potential use in cardiovascular treatments (Rzeszotarski et al., 1979).

Mechanism of Action

The mechanism of action of this compound is not known as it does not appear to be a known drug or active pharmaceutical ingredient .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-[cyclobutylmethyl(propan-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10(2)12(7-4-8-13)9-11-5-3-6-11/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFVDPIYGMUOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCO)CC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.